Methyl 1,6-dihydro-1-(1-methylethyl)-6-oxo-3-pyridinecarboxylate
Description
Methyl 1,6-dihydro-1-(1-methylethyl)-6-oxo-3-pyridinecarboxylate is a substituted dihydropyridine derivative characterized by a methyl ester group at the 3-position, a ketone at the 6-position, and an isopropyl (1-methylethyl) substituent at the 1-position.
Properties
IUPAC Name |
methyl 6-oxo-1-propan-2-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(2)11-6-8(10(13)14-3)4-5-9(11)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIIEVSMUIXSQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=CC1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,6-dihydro-1-(1-methylethyl)-6-oxo-3-pyridinecarboxylate typically involves the reaction of 6-oxo-1-propan-2-ylpyridine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that methyl 1,6-dihydro-1-(1-methylethyl)-6-oxo-3-pyridinecarboxylate exhibits various biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties effective against several pathogens. For instance:
- Pathogen Testing : It has been tested against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus, demonstrating significant growth inhibition.
| Pathogen | Observed Effect |
|---|---|
| Klebsiella pneumoniae | Effective growth inhibition |
| Staphylococcus aureus | Effective growth inhibition |
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- Cell Viability Studies : In vitro studies on A549 human lung adenocarcinoma cells indicated that treatment with this compound resulted in a significant reduction in cell viability at concentrations of 100 µM for 24 hours.
| Activity Type | Target Cells | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
Drug Development
Due to its biological activities, this compound is being explored as a lead compound in drug development. Its structure allows for modifications that could enhance its efficacy and selectivity against specific cancer types or pathogens.
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of other biologically active molecules. For example:
- Synthesis of Derivatives : Researchers have utilized this compound to synthesize various derivatives that exhibit improved biological activities.
Agricultural Applications
The antimicrobial properties of this compound also suggest potential applications in agriculture:
Pesticide Development
Given its effectiveness against certain bacterial pathogens, this compound may be developed into a natural pesticide alternative to combat plant diseases caused by bacteria.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against multiple bacterial strains. Results indicated consistent inhibition across different concentrations, supporting its potential use as an antimicrobial agent.
Anticancer Research Findings
A comprehensive study involving multiple cancer cell lines demonstrated that modifications to the methyl 1,6-dihydro structure could lead to enhanced anticancer activity. The findings suggest pathways for further research into more potent derivatives.
Mechanism of Action
The mechanism of action of Methyl 1,6-dihydro-1-(1-methylethyl)-6-oxo-3-pyridinecarboxylate involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences steric and electronic properties. Key analogues include:
Key Observations :
Ester Group Variations
The ester moiety at the 3-position impacts solubility and metabolic stability:
Key Observations :
Fluorinated Analogues
Fluorine-containing derivatives exhibit unique electronic and bioavailability profiles:
Key Observations :
- The absence of fluorine in the target compound may limit its bioactivity compared to fluorinated analogues, which often show improved membrane permeability .
Biological Activity
Methyl 1,6-dihydro-1-(1-methylethyl)-6-oxo-3-pyridinecarboxylate, with the CAS number 2377405-89-3, is a pyridine derivative that has garnered attention in recent years for its potential biological activity. This compound's structure suggests various pharmacological properties, which are crucial for applications in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of this compound is , and it has a molecular weight of 195.22 g/mol. The compound typically appears as a white to off-white solid with a purity of approximately 99.30% as determined by HPLC analysis. It is recommended to store the compound at room temperature for optimal stability .
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 2377405-89-3 |
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.22 g/mol |
| Appearance | White to off-white solid |
| Purity | 99.30% (HPLC) |
In Vitro Studies
Preliminary in vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as interleukin-17 (IL-17). Such activity is particularly relevant in the context of autoimmune diseases where IL-17 plays a critical role .
Case Studies
A notable case study involved the evaluation of similar pyridine derivatives in treating conditions like psoriasis and rheumatoid arthritis. These derivatives demonstrated selective inhibition of nuclear receptors involved in inflammatory responses, indicating potential therapeutic applications for this compound .
Antimicrobial Activity
Emerging studies suggest that compounds with similar structures possess antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and showed promising results in inhibiting growth. Further research is necessary to evaluate the specific antimicrobial efficacy of this compound.
Cytotoxic Effects
In cancer research, related compounds have been identified as potential cytotoxic agents against certain cancer cell lines. Investigations into the cytotoxicity of this compound are warranted to explore its possible role in cancer therapy.
Q & A
Q. What are the common synthetic routes for Methyl 1,6-dihydro-1-(1-methylethyl)-6-oxo-3-pyridinecarboxylate?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization, esterification, or substitution reactions. For example, a precursor like ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo alkylation with 1-methylethyl groups under basic conditions. Key steps include refluxing intermediates in ethanol/HCl mixtures to isolate products, followed by recrystallization for purity . NMR spectroscopy (e.g., 1H and 13C) is critical for confirming structural integrity, with characteristic peaks for the methyl ester (δ ~3.8 ppm for OCH3) and dihydropyridine backbone .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : The dihydropyridine ring protons appear as doublets (δ 5.8–6.7 ppm), while the carbonyl group (C=O) resonates at ~163–175 ppm in 13C NMR .
- IR Spectroscopy : Stretching vibrations for C=O (1722–1631 cm⁻¹) and N–H (3174 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS or EI-MS identifies molecular ions (e.g., m/z 485 [M⁺] for derivatives) and fragmentation patterns .
Cross-referencing with literature data (e.g., Justus Liebigs Annalen der Chemie) ensures accuracy .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove impurities. For example, refluxing in EtOH followed by slow cooling yields high-purity crystals .
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates isomers or byproducts. Monitor fractions via TLC .
- HPLC : Useful for enantiomeric resolution if chiral centers are present .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
Methodological Answer:
- Purity Validation : Re-run NMR in deuterated DMSO or CDCl3 to detect solvent interactions. Use DQF-COSY or HSQC for ambiguous proton-carbon correlations .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., cis/trans isomerism) via single-crystal analysis. For example, hydrogen bonding (N–H···O) stabilizes specific conformations .
- Comparative Analysis : Cross-check with published spectra in databases like Acta Crystallographica .
Q. What strategies optimize enantioselective synthesis of derivatives?
Methodological Answer:
- Chiral Catalysts : Use (S)-BINOL-based catalysts for asymmetric induction during cyclization steps .
- Reaction Conditions : Lower temperatures (0–5°C) and anhydrous solvents minimize racemization.
- Chromatographic Separation : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, validated by polarimetry .
Q. How does the compound’s conformation influence its reactivity?
Methodological Answer: The cis/trans orientation of substituents on the dihydropyridine ring affects nucleophilic attack sites. For instance, the cis-conformation (stabilized by N–H···O hydrogen bonds) enhances electrophilicity at C-4, enabling regioselective alkylation . Computational modeling (DFT) predicts charge distribution and reactive hotspots .
Q. What computational methods model the compound’s structure and interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict bond angles and electronic properties .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina. Compare with crystallographic data from Acta Crystallographica .
- MD Simulations : Study solvation effects or stability under physiological conditions .
Q. How is the compound applied in natural product synthesis?
Methodological Answer: Dihydropyridones serve as intermediates for alkaloid frameworks. For example, the title compound can undergo ring expansion to form quinolizidines or indolizidines via reductive amination . Its ester group facilitates further functionalization, such as coupling with thiophene derivatives for bioactive heterocycles .
Q. How are stability issues during storage addressed?
Methodological Answer:
Q. What are key challenges in synthesizing derivatives with pharmacological activity?
Methodological Answer:
- Regioselectivity : Use directing groups (e.g., boronic acids) to control substitution patterns .
- Solubility : Modify ester groups (e.g., replace methyl with PEGylated chains) to enhance bioavailability .
- Toxicity Screening : Test metabolites via in vitro cytochrome P450 assays to identify reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
